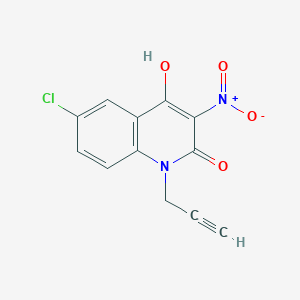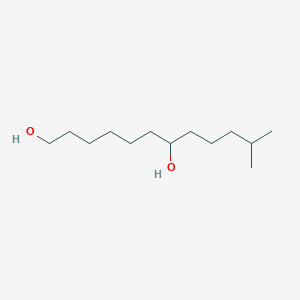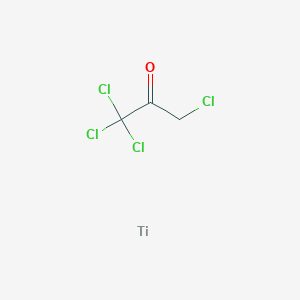
1,1,1,3-Tetrachloropropan-2-one;titanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3-Tetrachloropropan-2-one is an organochlorine compound with the molecular formula C₃H₂Cl₄O It is a derivative of propane where four hydrogen atoms are replaced by chlorine atoms and one of the carbon atoms is part of a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1,3-Tetrachloropropan-2-one can be synthesized through the chlorination of 2-propanone (acetone) in the presence of a catalyst. The reaction typically involves the use of chlorine gas and ultraviolet light to facilitate the substitution of hydrogen atoms with chlorine atoms. The reaction conditions include maintaining a controlled temperature and pressure to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of 1,1,1,3-tetrachloropropan-2-one involves large-scale chlorination processes. The use of continuous flow reactors allows for better control over reaction parameters, leading to higher efficiency and purity of the final product. The process also includes purification steps such as distillation to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3-Tetrachloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are employed in substitution reactions.
Major Products Formed
Oxidation: Products include carboxylic acids and esters.
Reduction: Products include partially chlorinated propanones.
Substitution: Products include various substituted propanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetrachloropropan-2-one has several applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of other chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1,1,3-tetrachloropropan-2-one involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and affect cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,2-Tetrachloropropane: Similar in structure but with different chlorine atom positions.
1,1,1-Trichloroethane: A related chloroalkane with three chlorine atoms.
1,1,3,3-Tetrachloropropanone: Another tetrachlorinated propanone with a different arrangement of chlorine atoms.
Uniqueness
1,1,1,3-Tetrachloropropan-2-one is unique due to its specific arrangement of chlorine atoms and the presence of a ketone group. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Eigenschaften
CAS-Nummer |
62951-70-6 |
|---|---|
Molekularformel |
C3H2Cl4OTi |
Molekulargewicht |
243.7 g/mol |
IUPAC-Name |
1,1,1,3-tetrachloropropan-2-one;titanium |
InChI |
InChI=1S/C3H2Cl4O.Ti/c4-1-2(8)3(5,6)7;/h1H2; |
InChI-Schlüssel |
CCNWYLHFQBMWJW-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(Cl)(Cl)Cl)Cl.[Ti] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


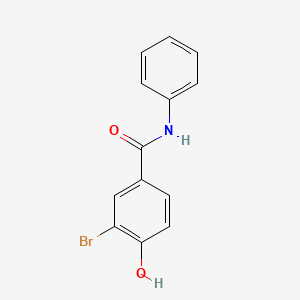
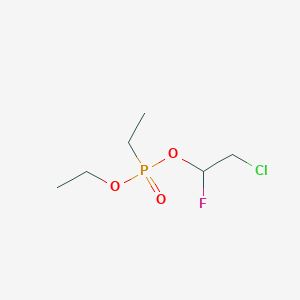
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14515354.png)
![2-Dimethylamino-6,7-dihydro-oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B14515366.png)
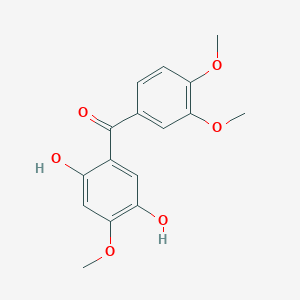
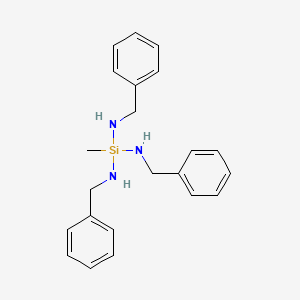
![1-(Methoxymethyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14515379.png)

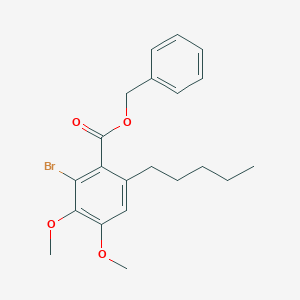
![N-{[2-(1H-Pyrrol-1-yl)thiophen-3-yl]methyl}thiophene-2-carboxamide](/img/structure/B14515396.png)
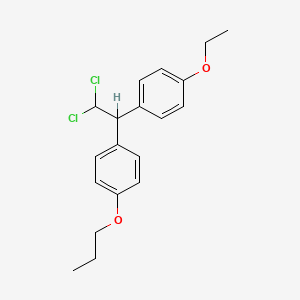
![N~2~-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-N~2~-phenylglycinamide](/img/structure/B14515406.png)
